Introduction: Situating N-isopropyl-2-pyrrolidone in Modern Chemistry
Introduction: Situating N-isopropyl-2-pyrrolidone in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of N-isopropyl-2-pyrrolidone
N-isopropyl-2-pyrrolidone (CAS No: 3772-26-7), also known as 1-isopropyl-2-pyrrolidinone or NIPP, is a five-membered lactam and a substituted derivative of 2-pyrrolidone.[1][2] It belongs to the class of polar aprotic solvents, a group of compounds that are invaluable in a vast array of chemical processes due to their ability to dissolve a wide range of substances and their unique reactivity profiles.[3][4] While its close analog, N-methyl-2-pyrrolidone (NMP), has seen extensive use in industries ranging from electronics manufacturing to petrochemicals and pharmaceuticals, N-isopropyl-2-pyrrolidone presents a distinct set of properties that merit specific investigation.[3][5][6]
This guide provides a comprehensive technical overview of the core chemical properties of N-isopropyl-2-pyrrolidone. It is designed for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound for applications in synthesis, formulation, and material science. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and its observed properties, providing field-proven insights into its characterization and safe handling. The U.S. Environmental Protection Agency (EPA) has expressed concern over the potential risks of alkylpyrrolidones, including NIPP, due to the known developmental toxicity of structurally similar compounds like NMP.[7][8] This underscores the importance of a thorough understanding of its properties for responsible application.
Part 1: Physicochemical Characteristics
The fundamental physical and chemical properties of a compound dictate its behavior in a system, from its phase at a given temperature to its interaction with other molecules. N-isopropyl-2-pyrrolidone is a liquid at room temperature with a relatively low melting point and a high boiling point, characteristic of polar molecules with moderate molecular weight.[1][9][10]
Core Physical Properties
The physical constants of N-isopropyl-2-pyrrolidone are summarized below. These values are critical for process design, chemical engineering calculations, and predicting its behavior under various experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO | [1][10][11] |
| Molecular Weight | 127.18 g/mol | [1][2][10][11] |
| Appearance | Liquid | |
| Density | 1.0 ± 0.1 g/cm³ | [1][9][10] |
| Melting Point | 18 °C | [1][9][10] |
| Boiling Point | 218 °C (at 760 Torr); 110-115 °C (at 25 Torr) | [1][9][10] |
| Flash Point | 93.0 ± 9.3 °C | [1] |
| Refractive Index | 1.473 | [1] |
| Topological Polar Surface Area | 20.3 Ų | [1][2] |
| XLogP3 | 0.48 - 0.6 | [1][2] |
The Topological Polar Surface Area (TPSA) of 20.3 Ų is indicative of a polar molecule, arising from the carbonyl group of the lactam ring. This polarity is a key determinant of its solvency. The XLogP3 value, a measure of lipophilicity, is relatively low, suggesting significant water miscibility.
Solubility Profile
As a polar aprotic solvent, N-isopropyl-2-pyrrolidone is expected to be miscible with water and a broad range of organic solvents. This versatility is a hallmark of the pyrrolidone solvent family.[3][12] Its ability to dissolve a diverse set of materials stems from the combination of the polar amide group, capable of dipole-dipole interactions and accepting hydrogen bonds, and the nonpolar alkyl regions (the isopropyl group and the aliphatic ring carbons).
| Solvent Type | Predicted Miscibility | Rationale |
| Water | Miscible | The polar lactam group can form hydrogen bonds with water molecules. |
| Alcohols (Methanol, Ethanol) | Miscible | Strong dipole-dipole interactions and miscibility with other polar solvents. |
| Ketones (Acetone) | Miscible | Similar polar aprotic character allows for favorable dipole-dipole interactions. |
| Ethers (Diethyl ether, THF) | Soluble/Miscible | Can interact with both polar and nonpolar regions of the solvent. |
| Aromatic Hydrocarbons (Toluene) | Soluble/Miscible | The alkyl framework provides sufficient nonpolar character for van der Waals interactions. |
| Aliphatic Hydrocarbons (Hexane) | Moderately Soluble | Solubility is expected to be lower than with polar solvents due to the compound's overall polarity. |
Part 2: Spectroscopic Signature and Structural Elucidation
Confirming the identity and purity of N-isopropyl-2-pyrrolidone requires a multi-technique spectroscopic approach. The following sections detail the expected spectral features, providing a self-validating system for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Isopropyl Group: A septet (a signal split into seven lines) integrating to 1H will appear for the methine proton (-CH) coupled to the six equivalent methyl protons. A corresponding doublet (a signal split into two lines) integrating to 6H will appear for the two methyl groups (-CH₃) coupled to the single methine proton.
-
Pyrrolidone Ring: Three distinct signals, each integrating to 2H, are expected for the three methylene groups (-CH₂-). These will likely appear as complex multiplets due to coupling with adjacent protons. The methylene group adjacent to the nitrogen will be the most downfield of the three due to the deshielding effect of the nitrogen atom.
-
-
¹³C NMR: The carbon NMR spectrum should display six unique signals, corresponding to the six chemically distinct carbon environments:
-
One carbonyl carbon (C=O), appearing significantly downfield (~175 ppm).
-
One methine carbon from the isopropyl group.
-
Two equivalent methyl carbons from the isopropyl group (may appear as a single signal).
-
Three distinct methylene carbons from the pyrrolidone ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For N-isopropyl-2-pyrrolidone, the most prominent and diagnostic absorption band will be from the carbonyl group (C=O) of the tertiary amide (lactam).
-
C=O Stretch: A very strong, sharp absorption is expected in the range of 1670-1690 cm⁻¹ . This is a characteristic peak for a five-membered lactam.
-
C-H Stretch: Absorptions in the range of 2850-3000 cm⁻¹ will correspond to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 127 , corresponding to the exact mass of the C₇H₁₃NO formula.[1][2]
-
Key Fragments: A prominent fragment would be expected at m/z corresponding to the loss of the isopropyl group ([M-43]⁺), resulting in a peak at m/z 84. This fragmentation is driven by the formation of a stable acylium ion.
Workflow for Spectroscopic Characterization
The following diagram outlines a logical workflow for the definitive identification of a sample of N-isopropyl-2-pyrrolidone.
Caption: Workflow for the spectroscopic identification of N-isopropyl-2-pyrrolidone.
Part 3: Synthesis and Reactivity
Synthetic Pathways
N-isopropyl-2-pyrrolidone can be synthesized through various routes. A common laboratory-scale approach involves the reaction of 2-pyrrolidinone with an isopropyl halide or the reductive amination of levulinic acid with isopropylamine. ChemicalBook lists several synthetic routes from different starting materials.[11] A representative multi-step synthesis is visualized below.
Caption: A multi-step reaction pathway for the synthesis of N-isopropyl-2-pyrrolidone.[11]
Chemical Reactivity and Stability
-
Lactam Hydrolysis: The core reactivity of N-isopropyl-2-pyrrolidone is centered on its lactam (cyclic amide) functionality. Under harsh conditions, such as refluxing with strong aqueous acid or base, the amide bond can be hydrolyzed. This results in ring-opening to form 4-(isopropylamino)butanoic acid. For most applications, it is stable.
-
Stability: It is a chemically and thermally stable compound, making it suitable as a solvent for reactions that require elevated temperatures.[5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[13]
Part 4: Safety, Toxicology, and Handling
A thorough understanding of the safety and toxicological profile of any chemical is paramount for its responsible use in a research or industrial setting.
Toxicological Summary
-
Acute Toxicity: N-isopropyl-2-pyrrolidone has a reported oral LD50 of 2900 mg/kg in rats, indicating moderate acute toxicity if ingested.[9][14]
-
Irritation: It is classified as causing skin and eye irritation.[2] Direct contact should be avoided through the use of appropriate personal protective equipment (PPE).
-
Developmental Toxicity Concerns: The most significant concern arises from its structural similarity to N-methyl-2-pyrrolidone (NMP), a compound classified as a reproductive toxicant that may damage an unborn child.[3][8] The EPA has specifically highlighted N-isopropyl-2-pyrrolidone (NiPP) as a chemical of concern due to this similarity and the potential for developmental toxicity.[7]
Safe Handling Protocol
Adherence to a strict safety protocol is mandatory when handling N-isopropyl-2-pyrrolidone.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[13][15] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., butyl rubber, nitrile). Consult glove manufacturer data for breakthrough times.
-
Eye Protection: Use chemical safety goggles or a face shield.[13]
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
-
-
Handling Procedures:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] Keep containers tightly sealed.
-
Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations.[13]
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